O-Methyllinalool, (-)-

Catalog No.
S15792058
CAS No.
137958-48-6
M.F
C11H20O
M. Wt
168.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Methyllinalool, (-)-

CAS Number

137958-48-6

Product Name

O-Methyllinalool, (-)-

IUPAC Name

(3R)-3-methoxy-3,7-dimethylocta-1,6-diene

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

InChI

InChI=1S/C11H20O/c1-6-11(4,12-5)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3/t11-/m0/s1

InChI Key

BARWQAWUANUTNS-NSHDSACASA-N

Canonical SMILES

CC(=CCCC(C)(C=C)OC)C

Isomeric SMILES

CC(=CCC[C@](C)(C=C)OC)C

O-Methyllinalool, also known as (−)-O-methyllinalool, is a naturally occurring monoterpenoid compound characterized by its floral and citrus scent. It is structurally related to linalool, featuring a methoxy group that differentiates it from its parent compound. The molecular formula of O-Methyllinalool is C11H20OC_{11}H_{20}O, with a molecular weight of approximately 168.28 g/mol .

This compound is typically found in various essential oils and is utilized in the fragrance industry due to its pleasant aroma. O-Methyllinalool is noted for its stability and low toxicity, making it suitable for use in personal care products and cosmetics.

Typical of terpenoids, including:

  • Hydroxylation: Introduction of hydroxyl groups can occur under specific conditions, leading to the formation of alcohol derivatives.
  • Oxidation: The compound can be oxidized to form ketones or aldehydes, which may further participate in various reactions such as esterification.
  • Esterification: Reaction with acids can yield esters that are often used in perfumery.

The synthesis of O-Methyllinalool can be achieved through methods similar to those used for linalool, including catalytic hydrogenation and reaction with acetic acid in the presence of copper(I) chloride .

Research indicates that O-Methyllinalool exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown that O-Methyllinalool possesses antimicrobial activity against various pathogens, making it a potential candidate for natural preservatives in food and cosmetic formulations .
  • Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties in laboratory settings, suggesting potential therapeutic applications .
  • Sensory Effects: As a fragrance component, O-Methyllinalool contributes to sensory experiences and may influence mood and behavior through olfactory pathways.

Several synthesis methods for O-Methyllinalool have been documented:

  • From Linalool: O-Methyllinalool can be synthesized via methylation of linalool using methylating agents such as dimethyl sulfate or methyl iodide.
  • Catalytic Hydrogenation: Starting from myrcene or other related terpenes, catalytic hydrogenation processes can yield O-Methyllinalool.
  • Biotechnological Approaches: Recent advances include the use of microbial fermentation processes to produce O-Methyllinalool from renewable resources, which may offer more sustainable production methods .

O-Methyllinalool finds diverse applications across various industries:

  • Fragrance Industry: It is widely used in perfumes and scented products due to its appealing floral aroma.
  • Cosmetics: The compound is incorporated into lotions, creams, and shampoos for its fragrance and potential skin benefits.
  • Food Industry: It may be used as a flavoring agent in food products, although its use is subject to regulatory standards concerning flavor additives.

Interaction studies involving O-Methyllinalool have primarily focused on its safety profile and potential interactions with other compounds:

  • Toxicological Assessments: Evaluations indicate that O-Methyllinalool has low toxicity with no significant adverse effects reported at typical exposure levels .
  • Sensitization Studies: Research has shown minimal sensitization reactions in human subjects, suggesting that it is safe for use in consumer products .

O-Methyllinalool shares structural similarities with several other monoterpenoids. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
LinaloolC10H18OC_{10}H_{18}OFloral scent; widely used in fragrances
Ethyl LinaloolC11H20OC_{11}H_{20}OSimilar aroma; used in perfumery
NerolidolC15H26OC_{15}H_{26}OFloral-citrus scent; potential anti-inflammatory
GeraniolC10H18OC_{10}H_{18}OSweet rose-like aroma; used in cosmetics
MyrceneC10H16C_{10}H_{16}Earthy aroma; precursor to many terpenes

Uniqueness

What sets O-Methyllinalool apart from these compounds is its specific methoxy substitution which influences its olfactory properties and biological activities. While closely related to linalool and ethyl linalool, the presence of the methoxy group enhances its stability and modifies its scent profile, making it particularly valuable in fragrance formulations.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

168.151415257 g/mol

Monoisotopic Mass

168.151415257 g/mol

Heavy Atom Count

12

UNII

DLS4TDV12Y

Dates

Last modified: 08-15-2024

Explore Compound Types